molecular formula C13H15BrN2O3S B13475851 tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate

tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate

Cat. No.: B13475851
M. Wt: 359.24 g/mol
InChI Key: FLUSBCXEKRMGKQ-UHFFFAOYSA-N
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Description

This compound is a sulfoximine-based carbamate derivative characterized by a 3-bromophenyl group, a cyanomethyl substituent, and a tert-butyl carbamate moiety. The sulfoximine (oxo-λ⁶-sulfanylidene) group imparts unique electronic and steric properties, making it valuable in medicinal chemistry and catalysis.

Properties

Molecular Formula

C13H15BrN2O3S

Molecular Weight

359.24 g/mol

IUPAC Name

tert-butyl N-[(3-bromophenyl)-(cyanomethyl)-oxo-λ6-sulfanylidene]carbamate

InChI

InChI=1S/C13H15BrN2O3S/c1-13(2,3)19-12(17)16-20(18,8-7-15)11-6-4-5-10(14)9-11/h4-6,9H,8H2,1-3H3

InChI Key

FLUSBCXEKRMGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=S(=O)(CC#N)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl cyanomethyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of functional materials and polymers

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and cyanomethyl groups allows for specific interactions with target proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Sulfoximine Aromatic Group Key Features
tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-λ⁶-sulfanylidene]carbamate (Target) C₁₃H₁₈BrN₃O₃S (hypo.) ~388.27 (hypo.) Cyanomethyl 3-Bromophenyl Bromine for cross-coupling; nitrile
tert-butyl N-{2-[(3-bromophenyl)(imino)oxo-λ⁶-sulfanyl]ethyl}carbamate C₁₃H₁₉BrN₂O₃S 363.27 Ethyl chain 3-Bromophenyl Ethyl linker; commercial availability
tert-butyl N-{3-[imino(methyl)oxo-λ⁶-sulfanyl]phenyl}carbamate C₁₂H₁₈N₂O₃S 294.35 Methyl Phenyl No bromine; simpler substituents
tert-butyl N-{3-{2-[imino(methyl)oxo-λ⁶-sulfanyl]ethyl}cyclobutyl}carbamate (mixture) C₁₃H₂₃N₃O₃S (hypo.) ~325.40 (hypo.) Methyl + cyclobutyl None Cyclobutyl ring; steric complexity

Key Observations :

  • Bromine vs. Simpler Aromatic Groups : The target compound and the ethyl-linked analog share the 3-bromophenyl group, enabling applications in Suzuki-Miyaura couplings. In contrast, the methyl-substituted analog lacks bromine, limiting its utility in metal-catalyzed reactions.
  • Cyanomethyl vs. Alkyl Chains: The cyanomethyl group in the target compound introduces a nitrile functional group, which may enhance polarity and serve as a hydrogen-bond acceptor. Ethyl or methyl substituents (as in ) offer simpler hydrophobic interactions.

Commercial and Regulatory Aspects

  • Pricing : The ethyl-linked analog is priced at $3,336.00/2.5g (Aaron Chemicals), reflecting high synthesis costs typical of specialized sulfoximines .
  • Availability : Suppliers like Enamine Ltd. and PharmaBlock Sciences () emphasize the demand for such building blocks in drug discovery pipelines .

Biological Activity

Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H15BrN2O3S
  • Molecular Weight : 357.24 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group, a bromophenyl moiety, and a cyanomethyl oxo-lambda6-sulfanylidene structure, which contribute to its biological properties.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfanylidene groups have shown potential as antimicrobial agents by inhibiting bacterial growth.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The presence of carbamate and oxo groups suggests potential inhibition of enzymes such as acetylcholinesterase and other targets involved in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those with sulfanylidene groups. Results indicated significant inhibition of Gram-positive bacteria, highlighting the potential of this class of compounds as antibacterial agents .
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism involved the induction of apoptosis, as evidenced by increased caspase activity .
  • Neuroprotective Effects :
    • Research on related compounds has shown that they can protect neuronal cells from oxidative stress. The ability to reduce levels of reactive oxygen species (ROS) in neuronal cultures suggests potential use in treating neurodegenerative conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValuesReference
Tert-butyl N-(3-bromophenyl)carbamateAntimicrobial25 µg/mL
Tert-butyl N-(4-methylphenyl)carbamateCytotoxicity15 µM
Tert-butyl N-(2-hydroxyphenyl)carbamateNeuroprotective20 µM

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